molecular formula C20H19FN4O3S2 B2815457 4-ethoxy-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide CAS No. 951528-94-2

4-ethoxy-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide

Cat. No.: B2815457
CAS No.: 951528-94-2
M. Wt: 446.52
InChI Key: OHAUUOWPUQAXGU-UHFFFAOYSA-N
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Description

4-ethoxy-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a thiazolo[3,2-b][1,2,4]triazole ring system, which is known for its diverse pharmacological activities. The compound’s structure includes an ethoxy group, a fluorophenyl group, and a benzenesulfonamide moiety, making it a molecule of interest in medicinal chemistry and drug design.

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to interact with multiple receptors . These interactions can lead to a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It is known that similar compounds can interact with their targets through hydrogen-bonding and dipole interactions . These interactions can lead to changes in the function of the target, which can result in various biological effects .

Biochemical Pathways

Similar compounds have been found to affect a variety of pathways, leading to a range of biological activities . The downstream effects of these pathway alterations can include changes in cellular function and overall biological response .

Pharmacokinetics

In silico pharmacokinetic studies have been summarized for similar compounds . These studies can provide insights into the compound’s bioavailability and its overall pharmacokinetic profile .

Result of Action

Similar compounds have been found to have a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could have a variety of molecular and cellular effects .

Action Environment

It is known that environmental factors can influence the action of similar compounds . These factors can include the pH of the environment, the presence of other compounds, and the temperature .

Preparation Methods

The synthesis of 4-ethoxy-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide involves multiple steps, starting from commercially available precursors. The synthetic route typically includes the following steps:

    Formation of the thiazolo[3,2-b][1,2,4]triazole ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazolo[3,2-b][1,2,4]triazole ring.

    Introduction of the fluorophenyl group: The fluorophenyl group is introduced through a nucleophilic substitution reaction, where a fluorine atom replaces a leaving group on the aromatic ring.

    Attachment of the ethoxy group: The ethoxy group is introduced via an etherification reaction, typically using an alcohol and an alkylating agent.

    Formation of the benzenesulfonamide moiety:

Industrial production methods for this compound would involve optimizing these reaction conditions to achieve high yields and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

4-ethoxy-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the sulfonamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic ring or the thiazolo[3,2-b][1,2,4]triazole ring.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the cleavage of the sulfonamide bond and the formation of corresponding acids and amines.

Scientific Research Applications

4-ethoxy-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide has several scientific research applications, including:

Comparison with Similar Compounds

4-ethoxy-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of these pharmacophores, resulting in a compound with diverse and potent biological activities.

Properties

IUPAC Name

4-ethoxy-N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4O3S2/c1-2-28-15-7-9-16(10-8-15)30(26,27)22-12-11-14-13-29-20-23-19(24-25(14)20)17-5-3-4-6-18(17)21/h3-10,13,22H,2,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHAUUOWPUQAXGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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